(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[44]nonane is a spirocyclic compound characterized by a unique structure that includes a dioxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane typically involves the use of chiral auxiliaries and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of lithium aluminium hydride (LiAlH4) reduction of phenyl alkyl ketones, employing chiral spiro [4.4]nonane-1,6-diol as a chiral modifier . This method yields the corresponding alcohol with high enantiomeric excess (85-90%).
Industrial Production Methods
While specific industrial production methods for (2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions, such as those involving LiAlH4, are commonly used to produce alcohols from ketones.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 is a widely used reducing agent for this compound.
Substitution: Reagents such as alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohols, ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of (2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane involves its interaction with molecular targets through its chiral centers. The compound can form specific interactions with enzymes and receptors, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-azoniaspiro[4.4]nonane: Another spirocyclic compound with similar structural features but different chemical properties.
5-azoniaspiro[4.5]decane: A larger spirocyclic compound with additional carbon atoms in the ring system.
5-azoniaspiro[4.6]undecane: An even larger spirocyclic compound with further extended ring system.
Uniqueness
(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane is unique due to its specific stereochemistry and the presence of the dioxaspiro ring system. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
920324-21-6 |
---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(2S,5R)-2-but-3-enyl-1,6-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C11H18O2/c1-2-3-5-10-6-8-11(13-10)7-4-9-12-11/h2,10H,1,3-9H2/t10-,11+/m0/s1 |
InChI Key |
RSDHUZXFIDRLHR-WDEREUQCSA-N |
Isomeric SMILES |
C=CCC[C@H]1CC[C@]2(O1)CCCO2 |
Canonical SMILES |
C=CCCC1CCC2(O1)CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.